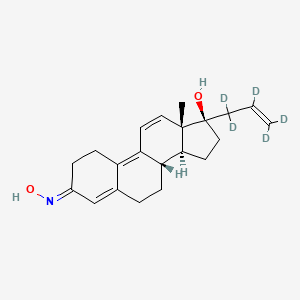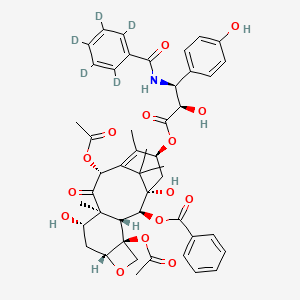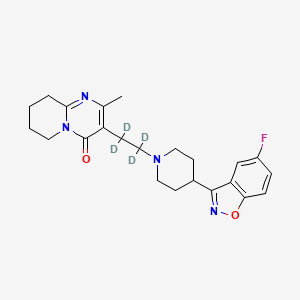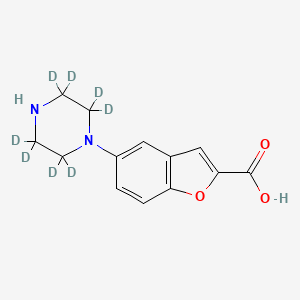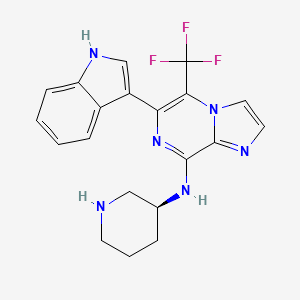
Cdk7-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk7-IN-12 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a crucial enzyme involved in regulating the cell cycle and transcription. Inhibitors of cyclin-dependent kinase 7, such as this compound, have shown potential in cancer therapy due to their ability to disrupt the cell cycle and transcriptional processes in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-12 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and cyclization.
Purification and characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that are scalable and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Cdk7-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and electrophiles: Such as halides, amines, and acids
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Aplicaciones Científicas De Investigación
Cdk7-IN-12 has a wide range of scientific research applications, including:
Cancer research: It is used to study the role of cyclin-dependent kinase 7 in cancer cell proliferation and survival. .
Transcriptional regulation: This compound is used to investigate the role of cyclin-dependent kinase 7 in transcriptional regulation, particularly its involvement in phosphorylating RNA polymerase II and other transcription factors
Drug development: It serves as a lead compound for developing new cyclin-dependent kinase 7 inhibitors with improved potency and selectivity
Mecanismo De Acción
Cdk7-IN-12 exerts its effects by specifically inhibiting cyclin-dependent kinase 7. Cyclin-dependent kinase 7 forms a complex with cyclin H and MAT1, known as the CDK-activating complex (CAK). This complex phosphorylates and activates other cyclin-dependent kinases, which are essential for cell cycle progression and transcription. By inhibiting cyclin-dependent kinase 7, this compound disrupts these processes, leading to cell cycle arrest and suppression of transcription .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are similar to Cdk7-IN-12 in terms of their structure and function, including:
ICEC0942 (CT7001): A selective cyclin-dependent kinase 7 inhibitor with potential anticancer activity.
SY-1365: Another selective cyclin-dependent kinase 7 inhibitor in clinical development for cancer therapy.
THZ1: A covalent inhibitor of cyclin-dependent kinase 7 with potent anticancer effects.
Uniqueness of this compound
This compound is unique due to its specific binding affinity and selectivity for cyclin-dependent kinase 7. It has shown promising results in preclinical studies, demonstrating potent anticancer activity and the ability to overcome resistance to other cancer treatments .
Propiedades
Fórmula molecular |
C20H19F3N6 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
6-(1H-indol-3-yl)-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C20H19F3N6/c21-20(22,23)17-16(14-11-26-15-6-2-1-5-13(14)15)28-18(19-25-8-9-29(17)19)27-12-4-3-7-24-10-12/h1-2,5-6,8-9,11-12,24,26H,3-4,7,10H2,(H,27,28)/t12-/m0/s1 |
Clave InChI |
ZMUIQHLNZCFNDG-LBPRGKRZSA-N |
SMILES isomérico |
C1C[C@@H](CNC1)NC2=NC(=C(N3C2=NC=C3)C(F)(F)F)C4=CNC5=CC=CC=C54 |
SMILES canónico |
C1CC(CNC1)NC2=NC(=C(N3C2=NC=C3)C(F)(F)F)C4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



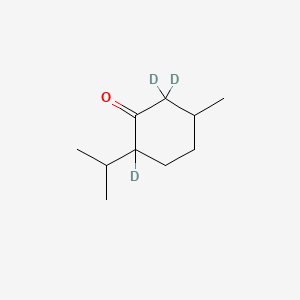
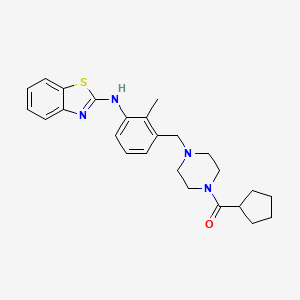

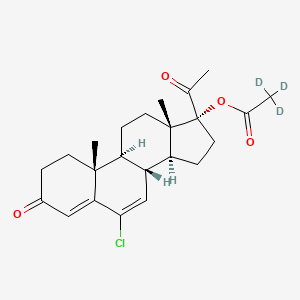


![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)


